EPZ011989, also known as EPZ011989 or EPZ-011989, is a potent and selective small molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2). [] This compound plays a crucial role in scientific research, particularly in the study of various cancers and potential therapeutic strategies involving epigenetic modulation.
Synthesis Analysis
While the provided literature does not describe a detailed synthesis process for EPZ011989, one paper mentions that it was encapsulated in human serum albumin nanoparticles (HSANPs) using a desolvation method. [] This suggests that the synthesis of EPZ011989 itself likely precedes this encapsulation process.
Mechanism of Action
EPZ011989 functions as a potent, selective, and orally bioavailable inhibitor of EZH2. [] EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), catalyzes the trimethylation of lysine 27 on histone H3 (H3K27me3). [, ] This methylation typically leads to gene silencing. [] By inhibiting EZH2, EPZ011989 prevents H3K27me3 deposition, impacting gene expression and cellular processes. [, , ]
a. Acute Myeloid Leukemia (AML) Research:
Investigating EZH2's Role: EPZ011989 has been instrumental in exploring the complex role of EZH2 in AML. While EZH2 silencing in myelodysplastic syndromes (MDS) can contribute to AML development, inhibiting EZH2 in established AML models using EPZ011989 has shown potential in improving survival. [, , , ]
Inducing Differentiation: Studies demonstrate that EPZ011989 promotes the differentiation of immature AML blast cells into more mature myeloid phenotypes. [, ] This differentiation-inducing effect holds therapeutic promise.
Impairing Engraftment: Pretreatment with EPZ011989 significantly delays engraftment and prolongs survival in AML murine models, suggesting its potential to hinder AML progression. []
Nanoparticle Formulation: Formulating EPZ011989 within HSANPs enhances its delivery to AML cells, improves its biodistribution in vivo, and shows enhanced anti-leukemic activity. []
b. Other Cancer Research:
Epithelioid Sarcoma (ES): In INI1-deficient ES models, EPZ011989 demonstrated comparable antitumor activity to standard chemotherapy regimens. [, ] Research suggests that autophagy induction might contribute to a survival mechanism in residual tumor cells after EPZ011989 treatment in this context. []
Malignant Rhabdoid Tumor: EPZ011989 showed significant activity against various rhabdoid tumor models. [] While it primarily prolonged time to event, it did not induce tumor regression as a single agent. []
Mantle Cell Lymphoma (MCL): Studies in MCL models demonstrated that EPZ011989 exhibits antiproliferative activity and displays synergistic potential when combined with other therapies, including ibrutinib. []
Breast Cancer: Research indicates that EPZ011989 can reduce epithelial-mesenchymal plasticity, a key feature in breast cancer metastasis. [] In vivo studies using a patient-derived xenograft model showed suppressed primary tumor growth and fewer disseminated tumor cells in response to EPZ011989. []
Small Cell Lung Cancer (SCLC): Studies suggest that EPZ011989 can upregulate SLFN11 expression, a gene associated with chemosensitivity, in SCLC cells. [] This finding suggests a potential avenue for combating chemoresistance in SCLC.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Dezocine (Dalgan, WY16225) is an opioid analgesic. First synthesized in 1970, it acts at mu-, delta-, and kappa-opioid receptors. Dezocine acts as a mixed agonist/antagonist of opioid receptors. It is related to other benzomorphans such as pentazocine, with a similar profile of effects that include analgesic action and euphoria. Unlike many other benzomorphans however, it is a silent antagonist of the κ-opioid receptor, and in accordance, does not produce side effects such as dysphoria or hallucinations at any dose.
Dezaguanine is a new antipurine antimetabolite. Dezaguanine has an unusual spectrum of activity against experimental rodent tumors; its activity against transplantable rodent leukemias is only modest, but it has significant activity against transplantable rodent solid tumors, particularly mammary adenocarcinomas.
DFHBI is a fluorescent probe for RNA. It fluoresces upon binding to RNA aptamers, such as Spinach or Spinach 2, and displays excitation/emission maxima of 447/501 nm, respectively. DFHBI has been used to image RNA in live cells. DFHBI is a mimic of green fluorescent protein (GFP) fluorophore for imaging RNA in living cells.